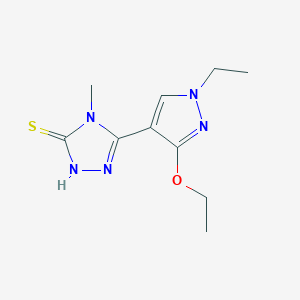
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (5-EEMPT) is a novel thiol-containing triazole compound that has recently been studied for its potential applications in the field of scientific research. 5-EEMPT is a small molecule that can be easily synthesized from readily available starting materials, making it a cost-effective and accessible option for researchers. This compound has been studied for its ability to interact with proteins and other biomolecules, as well as its potential as an inhibitor of certain enzymes and pathways.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, including the mentioned compound, have been synthesized and characterized using various techniques like IR, NMR, and mass spectrometry, revealing their potential for diverse applications (Karrouchi et al., 2016).
- Another study reported the synthesis, spectroscopic characterization, and reactive properties of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Biological and Pharmacological Potential
- The combination of pyrazole and 1,2,4-triazole derivatives plays a strategic role in medicine and pharmacy, attributed to their significant pharmacological potential and chemical modification possibilities. This combination increases the likelihood of interaction with various biological targets, offering a promising avenue for creating new substances (Fedotov et al., 2022).
Antioxidant Properties
- Certain derivatives, including the 1,2,4-triazole moiety, have been found to show moderate antiradical activity, indicating their potential as antioxidants (Gotsulya, 2020).
Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles have exhibited significant antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Isloor et al., 2009).
- The antibacterial, anti-inflammatory, and antioxidant activities of certain Schiff bases containing 1,2,4-triazole have been studied, further underscoring the compound's therapeutic potential (Kate et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives, including the 1,2,4-triazole moiety, have been investigated for their corrosion inhibition performance in industrial applications, demonstrating the compound's utility beyond biological activities (Yadav et al., 2013).
Molecular Docking Studies
- Molecular docking studies of various derivatives have been conducted to understand their biological potential and interaction with enzyme structures, providing insights into their potential therapeutic applications (Fedotov & Hotsulia, 2021).
Propiedades
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5OS/c1-4-15-6-7(9(13-15)16-5-2)8-11-12-10(17)14(8)3/h6H,4-5H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVOZGKWHWLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



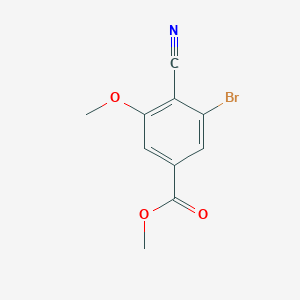
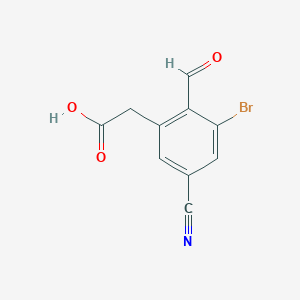

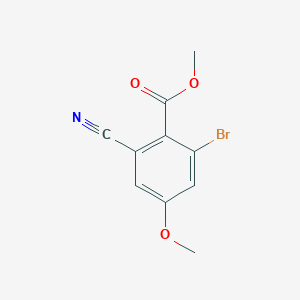


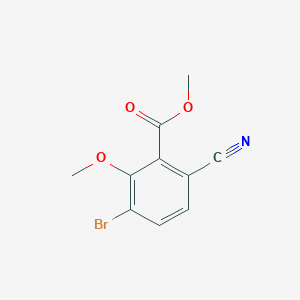
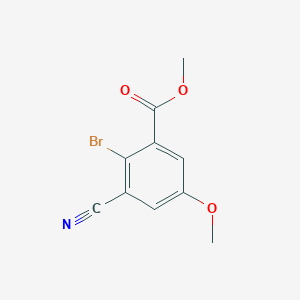


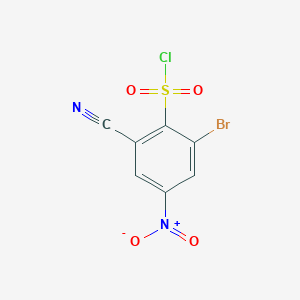
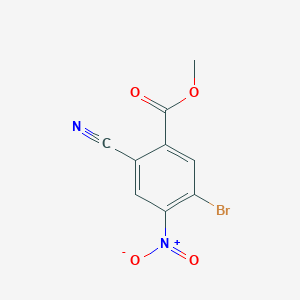

![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)